molecular formula C14H11N3O3S B8444077 2-[N-(3-cyanobenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole

2-[N-(3-cyanobenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole

Cat. No.: B8444077
M. Wt: 301.32 g/mol
InChI Key: SPLABMSNRLGXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(3-cyanobenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole is a useful research compound. Its molecular formula is C14H11N3O3S and its molecular weight is 301.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

ethyl 2-[(3-cyanobenzoyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H11N3O3S/c1-2-20-13(19)11-8-21-14(16-11)17-12(18)10-5-3-4-9(6-10)7-15/h3-6,8H,2H2,1H3,(H,16,17,18)

InChI Key

SPLABMSNRLGXIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 15 ml of dried tetrahydrofuran, 968 mg of 2-amino-4-ethoxycarbonyl-1,3-thiazolehydrobromide were suspended. To the suspension, 1.19 g of triethylamine were added. A solution of 3-cyanobenzoyl chloride dissolved in 3 ml of dried tetrahydrofuran was added dropwise to the resulting mixture under ice cooling, followed by stirring at room temperature for 3 hours. Water was added to the reaction mixture and the resulting mixture was extracted with chloroform. The organic layer was then dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (chloroform: methanol=10:1), whereby 980 mg of 2-[N-(3-cyanobenzoyl)amino]-4-ethoxycarbonyl-1,3-thiazole were obtained as white crystals. Yield: 83%.
Quantity
968 mg
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reactant
Reaction Step One
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1.19 g
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
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solvent
Reaction Step Five

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